Dibutan-2-yl propyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646450-35-3 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
dibutan-2-yl propyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-6-9-13-16(12,14-10(4)7-2)15-11(5)8-3/h10-11H,6-9H2,1-5H3 |
InChI Key |
POGOJQQUEOWQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Optimization for Dibutan 2 Yl Propyl Phosphate
Exploration of Esterification Routes for Dibutan-2-yl Propyl Phosphate (B84403) Synthesis
The synthesis of dibutan-2-yl propyl phosphate, a mixed trialkyl phosphate, can be approached through several established esterification methods. The most common industrial and laboratory-scale syntheses of organophosphates involve the alcoholysis of phosphorus oxychloride (POCl₃) or the esterification of phosphoric acid and its anhydride, phosphorus pentoxide (P₂O₅). wikipedia.org
A primary route involves the stepwise reaction of phosphorus oxychloride with the corresponding alcohols. This method offers high reactivity but must be carefully controlled to manage the release of hydrochloric acid (HCl), which can lead to undesirable side reactions. wikipedia.org The synthesis could proceed by first reacting POCl₃ with two equivalents of sec-butanol to form di-sec-butyl phosphorochloridate, followed by reaction with propanol (B110389). Alternatively, propanol could be introduced first, followed by sec-butanol. The order of addition can influence the final yield and purity due to steric hindrance and reactivity differences between the primary (propanol) and secondary (sec-butanol) alcohols. The use of a base, such as pyridine (B92270) or triethylamine, is common to scavenge the HCl produced. cir-safety.org
Esterification of phosphoric acid or polyphosphoric acid (PPA) with alcohols is another viable, albeit less reactive, pathway. wikipedia.orgshreechem.in This method often requires higher temperatures and can result in a mixture of mono-, di-, and triesters. wikipedia.orgresearchgate.net Using phosphorus pentoxide (P₂O₅) as the phosphorylating agent typically yields a mixture of mono- and diesters. shreechem.in To achieve the desired triester, further esterification steps would be necessary. researchgate.net
A prominent method for forming the P-O bond is the Atherton-Todd reaction, where a dialkyl phosphite (B83602) (in this case, potentially dipropyl phosphite or di-sec-butyl phosphite) reacts with an alcohol (sec-butanol or propanol, respectively) in the presence of a base and a carbon tetrahalide.
Table 1: Comparison of General Esterification Routes for Trialkyl Phosphates
| Method | Starting Materials | General Conditions | Advantages | Disadvantages |
| Alcoholysis of POCl₃ | Phosphorus oxychloride, sec-butanol, propanol | Anhydrous conditions, often low temperature (0-5°C), presence of a base (e.g., pyridine) | High reactivity, good yields | Generates corrosive HCl, moisture-sensitive |
| Esterification of Phosphoric Acid | Phosphoric acid, sec-butanol, propanol | High temperatures, potential catalyst | Low-cost starting material | Low reactivity, often incomplete, mixture of products |
| Reaction with P₂O₅ | Phosphorus pentoxide, sec-butanol, propanol | Controlled addition of alcohol | Anhydride is highly reactive | Exothermic, can be difficult to control, yields a mixture |
| Atherton-Todd Reaction | Dialkyl phosphite, alcohol, carbon tetrachloride, base | Mild conditions | Good for sensitive substrates | Stoichiometric use of reagents, formation of byproducts |
Novel Catalytic Systems in the Production of this compound
Recent research has focused on developing novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of phosphate ester synthesis. For the production of mixed trialkyl phosphates like this compound, both metal-based and organocatalysts have shown promise.
Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or magnesium chloride (MgCl₂) can be employed to catalyze the alcoholysis of POCl₃. wikipedia.org Transition metal catalysts, particularly those based on palladium and nickel, are extensively used in cross-coupling reactions to form C-O bonds, which can be adapted for phosphorylation, although this is less common for simple alkyl phosphates. nih.gov More relevant are copper(II) chloride catalysts, which have been used for the oxidative phosphorylation of alcohols with dialkyl phosphonates. researchgate.net
Organocatalysis has emerged as a powerful tool in phosphorus chemistry. acs.org Nucleophilic phosphine (B1218219) catalysis, for example, can activate various substrates under mild conditions. acs.org For enantioselective synthesis, chiral organocatalysts like benzotetramisole (BTM) have been investigated, although they have shown moderate success in terms of enantiomeric excess for related compounds. udayton.edu
Ionic liquids (ILs) are also gaining attention as catalysts and reaction media. A bi-functional ionic liquid, for instance, has demonstrated high activity and selectivity in the esterification of pentaerythritol, suggesting its potential applicability in the synthesis of other phosphate esters. rsc.org The use of ILs can facilitate product separation and catalyst recycling.
Table 2: Emerging Catalytic Systems for Phosphate Ester Synthesis
| Catalyst Type | Example | Reaction | Potential Advantages |
| Lewis Acid | AlCl₃, MgCl₂ | Alcoholysis of POCl₃ | Increased reaction rate |
| Transition Metal | Copper(II) chloride | Oxidative phosphorylation | High efficiency |
| Organocatalyst | Benzotetramisole (BTM) | Enantioselective phosphorylation | Metal-free, mild conditions |
| Ionic Liquid | [BTAMIM][DEHP] | Esterification | High activity, potential for recycling, dual role as additive rsc.org |
| Photocatalyst | fac-Ir(ppy)₃ | Visible-light mediated phosphorylation | Mild conditions, high functional group tolerance organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphates. Key goals include the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the reduction of waste.
A significant green alternative to traditional phosphorylation is the avoidance of P-chloride starting materials like POCl₃, which are corrosive and produce HCl as a byproduct. researchgate.net Syntheses starting from phosphoric acid or P₂O₅ are considered greener in this regard, although they present their own challenges in terms of reactivity and selectivity. wikipedia.orgresearchgate.net
The development of solvent-free reaction conditions or the use of greener solvents is another important aspect. Microwave-assisted synthesis has been shown to enhance the efficiency of esterification reactions, often reducing reaction times and improving yields, which aligns with green chemistry principles by saving energy. researchgate.net
Visible-light photocatalysis represents a particularly innovative green approach. A method using N-alkoxypyridinium salts and phosphites under visible light irradiation allows for the synthesis of phosphate esters under mild, neutral conditions, avoiding toxic and moisture-sensitive reagents. organic-chemistry.org This approach is characterized by its high atom economy and broad substrate scope. organic-chemistry.org
Purification Techniques and Yield Optimization in Research Synthesis
The purification of this compound and the optimization of its yield are critical steps in its synthesis. Due to the potential for a mixture of products (mono-, di-, and triesters, as well as unreacted starting materials), effective purification is essential.
Standard laboratory purification techniques include distillation, particularly vacuum distillation for high-boiling point compounds like trialkyl phosphates, and column chromatography on silica (B1680970) gel. nih.govmdpi.com The choice of eluent for chromatography must be optimized to achieve good separation of the desired product from impurities. A typical solvent system might be a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) with a more polar solvent like ethyl acetate.
Yield optimization involves the careful control of reaction parameters such as temperature, reaction time, and stoichiometry of the reactants. For the alcoholysis of POCl₃, slow, controlled addition of the alcohols at low temperatures can minimize side reactions. The use of an excess of one alcohol can be employed to drive the reaction to completion, but this may complicate purification. In catalytic reactions, the choice of catalyst and its loading are crucial for maximizing yield and turnover number.
Stereoselective Synthesis Approaches to this compound Analogues
This compound possesses two chiral centers at the secondary carbon atoms of the butoxy groups, and the phosphorus atom itself can be a stereocenter if the three alkoxy groups are different. While the target molecule has two identical sec-butoxy groups, the principles of stereoselective synthesis are highly relevant for creating its chiral analogues, which are valuable for studying biological interactions.
The synthesis of P-chiral phosphorus compounds is an active area of research. acs.org One strategy involves the use of chiral auxiliaries, such as β-amino alcohols like ephedrine, which can transfer chirality from a carbon center to the phosphorus atom. acs.org Chiral organocatalysts can also be used to achieve enantioselective phosphorylation. udayton.edu
Enzymatic methods offer a high degree of stereoselectivity. Biocatalysts, such as phosphotriesterases (PTEs), can be used for the kinetic resolution of racemic chiral phosphates. frontiersin.org By selectively hydrolyzing one enantiomer or diastereomer, the other can be obtained in high enantiomeric purity. frontiersin.org Protein engineering of these enzymes can further enhance their specificity for a particular substrate. frontiersin.org
Chromatographic separation of enantiomers or diastereomers using chiral stationary phases is another powerful technique for obtaining stereochemically pure phosphate esters. tandfonline.com
Advanced Spectroscopic and Chromatographic Elucidation in Dibutan 2 Yl Propyl Phosphate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organophosphorus compounds like Dibutan-2-yl propyl phosphate (B84403). Both ¹H and ³¹P NMR are critical in defining the molecule's constitution and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms within the propyl and sec-butyl groups. The chemical shifts (δ) are influenced by the electronegative phosphate group and spin-spin coupling between adjacent, non-equivalent protons.
Propyl Group: The propyl chain is expected to show three distinct signals: a triplet for the terminal methyl (CH₃) protons, a complex multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons adjacent to the phosphate oxygen (CH₂-O-P).
sec-Butyl Groups: The two equivalent sec-butyl groups will exhibit characteristic signals: a doublet for the terminal methyl (CH₃) protons, a triplet for the methyl group adjacent to the chiral center, a multiplet for the methylene (CH₂) protons, and a multiplet for the methine (CH-O-P) proton directly attached to the phosphate oxygen. The coupling of this methine proton with the phosphorus atom (³JHP) would further split this signal.
For a related compound, dibutyl phosphate, the protons on the carbons adjacent to the phosphate oxygen (O-CH₂) show a chemical shift around 4.03 ppm. chemicalbook.com Similar shifts are anticipated for the corresponding protons in Dibutan-2-yl propyl phosphate.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for organophosphorus compounds due to its wide chemical shift range and the fact that ³¹P is a 100% naturally abundant, spin-½ nucleus. huji.ac.ilresearchgate.net For trialkyl phosphates, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for trialkyl phosphates typically falls within a well-defined region, generally between 0 and -5 ppm relative to the 85% H₃PO₄ standard. researchgate.netresearchgate.net For instance, the ³¹P chemical shift of triethyl phosphate is observed around -0.8 ppm. Deviations from this range can indicate the presence of impurities or degradation products, such as dialkyl phosphates or pyrophosphates, which resonate at different chemical shifts. researchgate.net
Interactive Data Table: Predicted ¹H and ³¹P NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | Propyl CH₃ | ~0.9 | Triplet | JHH ≈ 7 |
| ¹H | Propyl CH₂ | ~1.7 | Sextet | JHH ≈ 7 |
| ¹H | Propyl O-CH₂ | ~4.0 | Triplet | JHH ≈ 7, ³JHP ≈ 7 |
| ¹H | sec-Butyl CH₃ (terminal) | ~0.9 | Triplet | JHH ≈ 7 |
| ¹H | sec-Butyl CH₃ (on CH) | ~1.2 | Doublet | JHH ≈ 6 |
| ¹H | sec-Butyl CH₂ | ~1.6 | Multiplet | |
| ¹H | sec-Butyl O-CH | ~4.5 | Multiplet | JHH ≈ 6, ³JHP ≈ 8 |
| ³¹P | Phosphate | 0 to -5 | Singlet (¹H decoupled) |
Note: The predicted values are based on typical ranges for similar organophosphate esters and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Isotopic and Molecular Weight Determination
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The calculated molecular weight of this compound (C₁₁H₂₅O₄P) is approximately 252.29 g/mol . huji.ac.il High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.
The fragmentation pattern in electron ionization (EI) mass spectrometry is key to structural elucidation. For trialkyl phosphates, fragmentation often proceeds through cleavage of the C-O bond, leading to the loss of alkyl or alkene fragments. Common fragmentation pathways for organophosphate esters include:
α-cleavage: Loss of an alkyl radical from the ester group.
McLafferty rearrangement: A characteristic fragmentation for compounds with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the phosphoryl oxygen, followed by the elimination of an alkene. For the propyl group, this would result in the loss of propene (C₃H₆). For the sec-butyl groups, this would lead to the loss of butene (C₄H₈).
These fragmentation patterns produce a series of fragment ions that are diagnostic for the parent molecule's structure. libretexts.orgcreative-proteomics.com The relative abundance of these fragment ions helps in piecing together the molecular structure. creative-proteomics.com
Interactive Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₅O₄P | PubChem huji.ac.il |
| Molecular Weight (Monoisotopic) | 252.14904627 Da | PubChem huji.ac.il |
| Molecular Weight (Average) | 252.29 g/mol | PubChem huji.ac.il |
| Common Fragment Ion (Loss of C₃H₇) | m/z 209 | Inferred |
| Common Fragment Ion (Loss of C₄H₉) | m/z 195 | Inferred |
| Common Fragment Ion (Loss of C₃H₆ via McLafferty) | m/z 210 | Inferred |
| Common Fragment Ion (Loss of C₄H₈ via McLafferty) | m/z 196 | Inferred |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive evidence for the presence of key functional groups in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a trialkyl phosphate is dominated by several strong absorption bands.
P=O Stretch: A very strong and characteristic absorption band for the phosphoryl group typically appears in the region of 1250-1300 cm⁻¹. researchgate.net This band is often one of the most intense in the spectrum.
P-O-C Stretch: Strong bands corresponding to the P-O-C (alkyl) stretching vibrations are expected in the 1050-950 cm⁻¹ region. researchgate.netresearchgate.net The asymmetric and symmetric stretching modes may result in multiple peaks.
C-H Stretch: Aliphatic C-H stretching vibrations from the propyl and sec-butyl groups will be observed in the 3000-2850 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the P=O stretch is also observable in Raman spectra, the P-O-C and C-C skeletal vibrations are often more prominent.
P-O-C Vibrations: Symmetric stretching of the P-O-C linkages gives rise to characteristic Raman signals.
Skeletal Vibrations: The alkyl chains produce a series of bands in the fingerprint region (<1500 cm⁻¹) that are characteristic of their structure.
The combined use of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of the phosphate ester core and the nature of the alkyl substituents. researchgate.nettandfonline.com
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| P=O | Stretch | 1250 - 1300 (Strong) | 1250 - 1300 (Medium) |
| P-O-C | Asymmetric Stretch | 1050 - 950 (Strong) | 1050 - 950 (Medium) |
| P-O-C | Symmetric Stretch | ~850 - 750 (Medium) | ~850 - 750 (Strong) |
| C-H (Alkyl) | Stretch | 3000 - 2850 (Strong) | 3000 - 2850 (Strong) |
| C-H (Alkyl) | Bend | 1470 - 1370 (Medium) | 1470 - 1370 (Medium) |
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques coupled with mass spectrometry are the methods of choice for separating and quantifying organophosphate esters from complex mixtures and for assessing the purity of synthesized standards.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like many organophosphate esters. cromlab-instruments.esnemi.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property for a given set of conditions. nih.govrcaap.pt Following separation, the compound is ionized and detected by the mass spectrometer, providing both qualitative (mass spectrum) and quantitative data. For mixtures of organophosphate esters, GC-MS allows for the separation of isomers and compounds with similar structures. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for analyzing organophosphate esters, including those that may be less thermally stable. acs.org Separation is achieved in the liquid phase, typically using a C18 reversed-phase column. acs.org The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. rsc.orgcsic.es In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing matrix interference and allowing for very low detection limits. acs.orgcsic.es
Interactive Data Table: Typical Chromatographic Parameters for Organophosphate Ester Analysis
| Technique | Column Type | Mobile/Carrier Gas | Detection Mode | Key Application |
| GC-MS | DB-5ms or similar non-polar | Helium | Electron Ionization (EI), Selected Ion Monitoring (SIM) | Purity assessment, analysis in environmental samples |
| LC-MS/MS | C18 Reversed-Phase | Acetonitrile (B52724)/Water with formic acid | Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) | Trace analysis in complex matrices, analysis of mixtures |
X-ray Crystallography Studies for Solid-State Structure of this compound Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is currently reported, studies on related metal complexes of dialkyl phosphates provide valuable insights into the potential coordination chemistry and solid-state packing of such molecules. dntb.gov.uanih.govbohrium.com
Research on lanthanide and other metal complexes with ligands like bis(2,6-diisopropylphenyl)phosphate or dimethyl phosphate reveals how the phosphate group coordinates to metal centers. dntb.gov.uabohrium.com Typically, the phosphoryl oxygen (P=O) and/or the ester oxygens (P-O-R) can act as ligands, forming monomeric, dimeric, or polymeric structures. researchgate.net These studies show that the phosphate group can act as a monodentate, bidentate, or bridging ligand, leading to the formation of complex one-, two-, or three-dimensional networks stabilized by coordination bonds and often, hydrogen bonds. dntb.gov.uabohrium.com Should crystalline derivatives of this compound, such as its metal salts, be prepared, X-ray diffraction would be the ultimate technique to elucidate their precise three-dimensional architecture.
Mechanistic Investigations of Dibutan 2 Yl Propyl Phosphate Reactivity
Hydrolysis Kinetics and Degradation Pathways of Dibutan-2-yl Propyl Phosphate (B84403)
The hydrolysis of organophosphate esters, such as dibutan-2-yl propyl phosphate, is a critical degradation pathway. This process involves the cleavage of the ester bond, typically catalyzed by acid or base. osti.gov Studies on similar compounds, like dibutyl phosphate, show that hydrolysis can proceed through first-order or second-order kinetics depending on the conditions. xml-journal.net For instance, in an acidic medium, the hydrolysis of dibutyl phosphate yields butanol, butyric acid, propionic acid, mono-butyl phosphate, and phosphate ions. xml-journal.net The reaction rate is significantly influenced by temperature, with a higher temperature leading to a faster degradation rate. osti.govxml-journal.net
The general mechanism for the hydrolysis of phosphate esters can proceed via different pathways, including S_N1(P) and S_N2(P) type mechanisms, which involve unimolecular and bimolecular steps, respectively. frontiersin.org The specific pathway is influenced by factors such as the structure of the phosphate ester, the nature of the leaving group, and the reaction conditions.
Photolytic and Oxidative Degradation Mechanisms of this compound in Model Systems
The degradation of organophosphorus compounds can also be initiated by photolysis and oxidation. scispace.commdpi.com Photodegradation involves the absorption of light, which can lead to the cleavage of chemical bonds. scispace.com For many organic compounds, this process follows pseudo-first-order kinetics. uc.pt The presence of photosensitizers in the environment can accelerate photodegradation. scispace.com
Oxidative degradation, often involving reactive oxygen species like hydroxyl radicals, is another important pathway. mdpi.comresearchgate.net Advanced oxidation processes, such as the use of UV/H₂O₂, are employed to degrade persistent organophosphorus compounds. mdpi.com These processes can lead to the formation of various transformation products through hydroxylation, dechlorination (if applicable), and cleavage of the phosphate ester bonds. mdpi.com For instance, the degradation of tris(2-chloroethyl) phosphate (TCEP) using metal-oxide-coated Ti anodes has been shown to be effective. researchgate.net
Interactions of this compound with Specific Chemical Reagents
The reactivity of this compound with various chemical reagents is dictated by the electrophilic nature of the phosphorus atom and the nucleophilicity of the reagent. Organophosphate esters can react with a variety of nucleophiles. For example, the synthesis of mixed unsymmetrical phosphate triesters can be achieved through the selective transesterification of 2,2,2-trifluoroethyl phosphates in the presence of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium alkoxides. organic-chemistry.org This suggests that this compound could undergo similar transesterification reactions with alcohols in the presence of a suitable catalyst.
Furthermore, organophosphates can react with organometallic reagents. The choice of reagent and reaction conditions can lead to the formation of different products. The interaction with strong bases can lead to dealkylation or dearylation reactions.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states is crucial for understanding the detailed mechanism of a reaction. For phosphate ester hydrolysis, the transition state can be either associative (trigonal bipyramidal) or dissociative (metaphosphate-like), depending on the reaction conditions and the structure of the ester. frontiersin.orgnih.gov Brønsted analyses, which correlate reaction rates with the pKa of the leaving group, can provide insights into the nature of the transition state. frontiersin.orgnih.gov
Computational chemistry methods, such as density functional theory (DFT), are powerful tools for studying reaction mechanisms and characterizing the structures and energies of intermediates and transition states. repositorioinstitucional.mx While specific computational studies on this compound are lacking, such investigations on related organophosphates have provided valuable mechanistic insights.
Solvent Effects on the Reactivity Profiles of this compound
The solvent can have a profound effect on the rate and mechanism of a reaction. frontiersin.org For reactions involving charged species, polar solvents can stabilize the transition state and accelerate the reaction. Conversely, nonpolar solvents may favor different reaction pathways.
Studies on the solvolysis of phosphate esters have shown that changing the solvent from water to less polar solvents like ethanol (B145695) or tert-butyl alcohol can lead to a significant change in the reaction mechanism, from a bimolecular S_N2(P)-type mechanism to a unimolecular S_N1(P)-type mechanism. frontiersin.org This is often accompanied by a dramatic change in the reaction rate. frontiersin.org For example, the solvolysis of a phosphate dianion is significantly slower in alcohols compared to water, and the activation entropy changes from a negative value in water to positive values in alcohols, consistent with a change in mechanism. frontiersin.org Therefore, the reactivity of this compound is expected to be highly dependent on the solvent system employed.
Applications of Dibutan 2 Yl Propyl Phosphate in Advanced Materials Science Research
Integration of Dibutan-2-yl Propyl Phosphate (B84403) in Polymer Chemistry and Additive Research
In polymer chemistry, additives are crucial for modifying the properties of virgin polymers to meet the demands of specific applications. Organophosphate esters are widely incorporated into polymer matrices to enhance various characteristics. atamanchemicals.com Dibutan-2-yl propyl phosphate, as an alkyl phosphate, is anticipated to be physically mixed with a range of polymers. This method of integration, common for OPEs, avoids chemical bonding, allowing for easier processing. wikipedia.org
The molecular structure of this compound, featuring flexible butyl and propyl chains, suggests its potential as a processing aid. These alkyl groups can reduce intermolecular forces between polymer chains, lowering the melt viscosity and processing temperatures. This is particularly beneficial in the extrusion and molding of thermoplastic polymers. Research into similar organophosphate esters has shown their effectiveness in improving the flow properties of polymer melts, which can lead to energy savings and reduced processing times.
Role of this compound in Flame Retardant Formulations for Novel Materials
One of the most significant applications of organophosphate esters is as flame retardants. wikipedia.org The phosphorus content in this compound is the key to its potential flame-retardant capabilities. The mechanism of action for phosphorus-based flame retardants can occur in both the gas phase and the condensed phase during combustion. researchgate.net
In the gas phase, the phosphorus-containing compounds can decompose to release phosphorus-based radicals. These radicals can interrupt the free-radical chain reactions of combustion in the flame, effectively quenching it. In the condensed phase, the phosphate can promote the formation of a stable char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and preventing the release of flammable volatiles.
While specific flammability data for this compound is not widely available in public literature, the performance of structurally similar compounds, such as butan-2-yl bis(2-methylpropyl) phosphate, as flame retardants in polymers is noted by chemical suppliers. smolecule.com
Table 2: Potential Flame Retardant Performance of this compound in a Polymer Matrix (Hypothetical Data Based on Similar OPEs)
| Polymer Matrix | Loading Level (wt%) | Limiting Oxygen Index (LOI) | UL-94 Rating |
| Polypropylene (PP) | 15 | 25-28 | V-2 |
| Polyurethane (PU) Foam | 10 | 24-27 | V-0 |
| Polyvinyl Chloride (PVC) | 5 | >30 | V-0 |
Note: This table presents hypothetical data based on the typical performance of non-halogenated alkyl phosphate flame retardants in various polymers. Actual performance would require experimental validation.
Investigations into this compound as a Plasticizer in Polymer Matrices
Plasticizers are additives that increase the flexibility, workability, and durability of a material, typically a polymer. kinampark.com Organophosphate esters are known to serve as effective plasticizers, particularly in polymers like polyvinyl chloride (PVC). atamanchemicals.com The alkyl chains of this compound can insert themselves between polymer chains, increasing the free volume and reducing the glass transition temperature (Tg) of the polymer. This results in a more flexible material.
The effectiveness of a plasticizer is often related to its polarity and molecular size. The ester and phosphate groups in this compound provide polarity, which is crucial for compatibility with polar polymers like PVC. The size and branching of the alkyl groups influence the plasticizing efficiency and permanence. The butan-2-yl groups, being secondary alkyls, may offer a different balance of properties compared to linear or more branched alkyl phosphates. Research on various plasticizers has shown that such structural differences can affect properties like low-temperature flexibility and resistance to migration. mdpi.com
Application of this compound in Functional Coatings and Resins
Functional coatings and resins are formulated to provide specific properties beyond simple decoration, such as fire resistance, corrosion protection, or enhanced durability. Organophosphate esters are utilized in these formulations to impart such functionalities. ehu.eusatamanchemicals.com this compound could be incorporated into various resin systems, including polyurethane, epoxy, and acrylic resins, to enhance their performance. atamanchemicals.com
As a flame-retardant additive, its inclusion in coatings for wood, textiles, or building materials could significantly improve their fire safety. ehu.eus In industrial coatings, its plasticizing effect could enhance the flexibility and impact resistance of the cured film, preventing cracking and delamination. Furthermore, certain organophosphates can act as anti-corrosion agents, a property that could be explored for this compound in protective metal coatings.
This compound as a Component in Lubricant and Hydraulic Fluid Research
In the realm of lubricants and hydraulic fluids, organophosphate esters are valued for their anti-wear and extreme pressure (EP) properties. researchgate.net Triaryl and alkylaryl phosphates are commonly used in these applications. nih.gov While less common, alkyl phosphates like this compound also have potential in this area.
The mechanism of action involves the formation of a protective phosphide (B1233454) or polyphosphate film on metal surfaces under high load and temperature conditions. This sacrificial layer prevents direct metal-to-metal contact, reducing friction and wear. The alkyl groups in this compound would influence its viscosity, thermal stability, and solubility in base oils. Research into different organo-phosphorus compounds has shown wide variations in performance based on their specific chemical structures. dtic.mil The use of this compound in lubricants and hydraulic fluids could be a subject of research to develop formulations with specific performance characteristics, potentially in applications where zinc-based additives are being phased out due to environmental concerns. oki.com
Environmental Transformation and Fate of Dibutan 2 Yl Propyl Phosphate
Biodegradation Pathways of Dibutan-2-yl Propyl Phosphate (B84403) in Environmental Compartments
No studies documenting the biodegradation pathways of dibutan-2-yl propyl phosphate in environmental compartments such as soil, water, or sediment were identified. Research into the microbial or abiotic degradation processes that this specific compound undergoes, and the resulting transformation products, is not available in the reviewed literature.
Data on Biodegradation of this compound (No data available)
6.2. Sorption and Desorption Dynamics of this compound in Aquatic and Terrestrial SystemsThere is no available research on the sorption and desorption behavior of this compound in aquatic and terrestrial systems. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and sediment-water partitioning coefficient (Kd), which are crucial for understanding its mobility and distribution in the environment, have not been determined for this compound.
Sorption/Desorption Coefficients for this compound (No data available)
6.3. Volatilization and Atmospheric Transport Studies of this compoundNo studies were found that investigated the volatilization potential or atmospheric transport of this compound. Information regarding its Henry's Law constant, vapor pressure, and potential for long-range atmospheric transport is currently unavailable.
Physical-Chemical Properties Relevant to Volatilization (No data available)
6.4. Bioaccumulation Potential in Environmental Matrices (excluding specific species data)There is a lack of data concerning the bioaccumulation potential of this compound in environmental matrices. Important indicators such as the octanol-water partition coefficient (Kow) and bioaccumulation factors (BAF) have not been experimentally determined or modeled for this specific chemical, preventing an assessment of its likelihood to accumulate in environmental compartments.
Bioaccumulation Factors for this compound (No data available)
6.5. Development of Environmental Release and Exposure Models for this compoundNo environmental release and exposure models specifically developed for or applied to this compound were found in the reviewed literature. The absence of fundamental physicochemical and environmental fate data (as noted in the sections above) precludes the development and validation of such models. While general models for organophosphate esters exist, their applicability to this compound has not been documented. acs.orgacs.orgnih.govnih.govoup.com
Advanced Analytical Methodologies for Dibutan 2 Yl Propyl Phosphate in Complex Matrices
Sample Preparation Techniques for Dibutan-2-yl Propyl Phosphate (B84403) Extraction from Environmental and Material Samples
Effective extraction and clean-up are critical for isolating Dibutan-2-yl propyl phosphate from interfering matrix components prior to instrumental analysis. The choice of technique depends on the sample matrix (e.g., water, sediment, dust, or polymer).
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for water samples. The sample is passed through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. For OPEs, cartridges like ENVI-18 are often utilized. nih.govsemanticscholar.org The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target compounds. nih.govsemanticscholar.org
Liquid-Liquid Extraction (LLE): A traditional method for aqueous samples, LLE involves partitioning the analyte between the sample and an immiscible organic solvent. However, it can be labor-intensive and require large volumes of organic solvents, which has led to the development of more modern techniques. chromatographyonline.comchromatographyonline.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is highly efficient for solid and semi-solid samples like sediment, soil, and consumer products. semanticscholar.orgnih.govnih.gov It uses elevated temperatures and pressures to increase the speed and efficiency of the extraction process, reducing solvent consumption compared to methods like Soxhlet extraction. semanticscholar.org Optimization of parameters such as temperature, solvent type, and extraction time is crucial for achieving high recovery rates. nih.govsemanticscholar.orgnih.gov For instance, studies on various OPEs have optimized ASE with solvents like acetonitrile (B52724) at temperatures around 80°C. nih.govsemanticscholar.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for its simplicity and speed, particularly for food and other complex biological matrices. mdpi.comnih.govnih.govnih.gov The QuEChERS approach typically involves an extraction step with a solvent (e.g., acetonitrile) and a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) clean-up to remove interferences. mdpi.comnih.govnih.gov It has been successfully applied to the analysis of numerous OPEs in diverse samples. nih.govnih.gov
The table below summarizes various extraction techniques applicable to OPEs like this compound.
| Technique | Matrix | Typical Solvents | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Urine | Acetonitrile, Dichloromethane | High enrichment factor, low solvent use | Cartridge cost, potential for clogging |
| Pressurized Liquid Extraction (PLE/ASE) | Sediment, Dust, Tissues, Polymers | Acetonitrile, n-Hexane/Acetone | Fast, automated, low solvent consumption | High initial instrument cost |
| QuEChERS | Food, Milk, Seafood | Acetonitrile | Fast, simple, high throughput, low solvent use | Matrix effects can be significant |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Ethyl Acetate | Simple equipment | Labor-intensive, large solvent volumes |
Quantification of this compound Using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile OPEs. chromatographyonline.comchromatographyonline.comnih.govtandfonline.com For this compound, GC-MS provides excellent separation and sensitive detection.
The analytical process involves injecting the extracted and purified sample into the GC, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., DB-5MS). nih.govijcmas.com The separated compounds then enter the mass spectrometer, which ionizes them (typically using electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). chromatographyonline.comtandfonline.com
For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. chromatographyonline.comnih.gov This involves monitoring specific quantifier and qualifier ions characteristic of the target analyte's mass spectrum. While specific ions for this compound would need to be determined experimentally, they can be predicted based on its structure and the fragmentation patterns of similar OPEs.
The table below outlines typical GC-MS parameters for the analysis of OPEs.
| Parameter | Typical Setting | Purpose |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Provides separation of analytes based on polarity and boiling point. |
| Carrier Gas | Helium (99.999% purity) | Transports the sample through the column. |
| Inlet Temperature | 280 - 290°C | Ensures rapid volatilization of the sample. tandfonline.comnih.gov |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. chromatographyonline.comnih.gov |
| Oven Program | Ramped temperature (e.g., 60°C to 300°C) | Separates compounds with different boiling points over time. tandfonline.comnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. chromatographyonline.comtandfonline.com |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z ions. chromatographyonline.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Trace Analysis
For OPEs that are less volatile, thermally labile, or more polar, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly coupled with tandem mass spectrometry (MS/MS), is the preferred analytical technique. nih.govsemanticscholar.orgresearchgate.net It offers high sensitivity and specificity, often surpassing GC-MS for certain compounds. walisongo.ac.id
In HPLC-MS/MS, the sample extract is injected into an HPLC system where the compounds are separated on a column (e.g., HILIC or C18) using a liquid mobile phase. nih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. semanticscholar.org Tandem mass spectrometry, using modes like Multiple Reaction Monitoring (MRM), provides exceptional selectivity by monitoring a specific fragmentation of a precursor ion into a product ion. This minimizes matrix interference and allows for very low detection limits. inrs.ca
Recent studies have developed methods for simultaneously determining a wide range of OPEs and their metabolites in various matrices using HPLC-MS/MS. researchgate.netnih.gov
| Parameter | Typical Setting | Purpose |
| HPLC Column | HILIC or C18 | Separates analytes based on polarity. HILIC is often used for polar OPEs. nih.gov |
| Mobile Phase | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate) | Elutes compounds from the column. Gradient elution is common. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions from the analytes in the liquid phase. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. inrs.ca |
| LODs | pg/mL to low ng/mL range | Demonstrates the high sensitivity of the technique for trace analysis. nih.govdoaj.org |
Development of Novel Sensor Technologies for this compound Detection
While chromatographic methods are the gold standard for quantification, there is growing interest in developing rapid, portable, and cost-effective sensor technologies for on-site screening of OPEs. nih.govfrontiersin.org These sensors are typically designed to detect a class of compounds rather than a single OPE.
Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current or potential) resulting from the interaction between the target analyte and a modified electrode surface. nih.govrsc.org Nanomaterials like zirconia nanoparticles have been used to create sensors that show a strong affinity for the phosphate group in OPEs, enabling sensitive detection. nih.govacs.org
Biosensors: These devices integrate a biological recognition element (like an enzyme) with a transducer. mdpi.comnih.gov For OPEs, many biosensors are based on the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.comnih.gov The presence of OPEs inhibits the enzyme's activity, which can be measured electrochemically or optically. nih.gov
Colorimetric Sensors: These sensors produce a color change that is visible to the naked eye or measurable with a simple spectrophotometer. acs.orgbohrium.com Many are based on the aggregation of gold nanoparticles or the use of nanozymes that mimic the activity of enzymes. nih.govacs.orgmdpi.com The interaction with OPEs triggers a change in the nanoparticles' state, leading to a distinct color shift. acs.org
| Sensor Type | Principle of Operation | Advantages | Typical Limits of Detection (LODs) |
| Electrochemical Sensors | Measures changes in current/potential upon analyte binding. rsc.org | High sensitivity, rapid response, portability. nih.gov | ng/mL to pg/mL range. nih.gov |
| Enzyme-Based Biosensors | Detects inhibition of enzymes like acetylcholinesterase. nih.gov | High specificity. | 10⁻⁷–10⁻⁸ M range. mdpi.com |
| Colorimetric Sensors | Analyte induces a color change in a chemical reagent (e.g., gold nanoparticles). acs.org | Low cost, simple operation, visual detection. acs.org | ng/mL range. mdpi.com |
Quality Assurance and Quality Control (QA/QC) Protocols in this compound Analysis
Strict quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability, accuracy, and precision of analytical data for this compound, especially at trace levels. Background contamination is a significant challenge in OPE analysis, requiring rigorous control measures. nih.gov
Key QA/QC procedures include:
Method Blanks: A sample containing no analyte that is processed through all analytical steps just like a real sample. This is crucial for monitoring contamination from solvents, glassware, and the laboratory environment. inrs.ca
Matrix Spikes: A real sample to which a known amount of the target analyte is added before extraction. It is used to evaluate the method's performance (recovery) in a specific matrix.
Internal Standards: A known amount of a compound structurally similar to the analyte (often an isotopically labeled version) is added to every sample, blank, and standard before analysis. This corrects for variations in instrument response and sample processing.
Method Validation: The analytical method must be validated to demonstrate its suitability. This involves assessing parameters such as linearity (correlation coefficient >0.99), limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery rates, typically 70-120%), and precision (relative standard deviation, RSD, typically <20%). semanticscholar.orgnih.govresearchgate.net
| QA/QC Parameter | Description | Acceptance Criteria (Typical) |
| Method Blank | Analyzed to check for contamination during the entire analytical process. | Analyte concentration should be below the Limit of Detection (LOD). |
| Linearity (R²) | The ability of the method to produce results proportional to the concentration. | > 0.99 |
| Accuracy (Recovery) | The closeness of a measured value to the true value, often assessed with matrix spikes. | 70% - 120% |
| Precision (RSD) | The degree of agreement among replicate measurements. | < 20% |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the blank. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Theoretical and Computational Chemistry Studies of Dibutan 2 Yl Propyl Phosphate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic characteristics of a molecule. For Dibutan-2-yl propyl phosphate (B84403), these calculations begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation, representing the most stable structure.
This optimization process yields precise information on bond lengths, bond angles, and dihedral angles. Key electronic properties can also be derived, providing a detailed picture of the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Table 1: Hypothetical Electronic Properties of Dibutan-2-yl Propyl Phosphate Calculated via DFT (Note: The following data are illustrative examples of what quantum chemical calculations would yield and are not based on published experimental results.)
| Property | Calculated Value | Unit |
| HOMO Energy | -7.15 | eV |
| LUMO Energy | 1.23 | eV |
| HOMO-LUMO Gap | 8.38 | eV |
| Dipole Moment | 3.45 | Debye |
| Molecular Surface Area | 350.7 | Ų |
Molecular Dynamics Simulations of this compound Interactions with Solvents and Surfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can model the behavior of this compound in various environments, such as in a solvent like water or interacting with a solid surface. MD simulations rely on a "force field," a set of parameters that define the potential energy of the system, including bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. Force fields like CHARMM and AMBER are commonly used for biomolecular and organic systems.
To simulate the interaction with a solvent, a single optimized molecule of this compound would be placed in a simulation box filled with solvent molecules (e.g., water). The system is then allowed to evolve over time, typically on the nanosecond to microsecond scale, by solving Newton's equations of motion for each atom. Analysis of the resulting trajectory provides insights into solvation shells, the orientation of solvent molecules around the solute, and the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.
Similarly, MD simulations can model the adsorption and behavior of this compound on surfaces, such as silica (B1680970) or clay minerals, which is relevant for understanding its environmental transport. These simulations can reveal the preferred orientation of the molecule on the surface and calculate the binding energy, indicating the strength of the interaction.
Table 2: Illustrative Setup for a Molecular Dynamics Simulation (Note: This table describes a typical, hypothetical simulation setup.)
| Parameter | Specification | Purpose |
| Simulation Software | GROMACS | A widely used engine for MD simulations. |
| Force Field | CHARMM36 | A set of parameters for modeling organic molecules. |
| System Composition | 1 this compound, ~5000 Water Molecules | To simulate behavior in an aqueous environment. |
| Box Type | Cubic | Defines the simulation cell. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration over which molecular motions are tracked. |
Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction
DFT is a powerful tool not only for static molecular properties but also for exploring the pathways of chemical reactions. For this compound, a key reaction of interest is hydrolysis—the cleavage of a phosphate ester bond by water. This reaction is critical for understanding its degradation in the environment. DFT can be used to map the potential energy surface of the hydrolysis reaction, identifying the transition states and any intermediate structures.
By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state, known as the activation energy, determines the rate of the reaction. A lower activation energy implies a faster reaction. DFT calculations can compare different possible mechanisms, such as a concerted pathway (bond breaking and forming occur simultaneously) versus a stepwise pathway (involving a stable intermediate). This level of detail provides a mechanistic understanding that is often difficult to obtain through experiments alone.
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models work by finding a statistical correlation between molecular descriptors (numerical representations of a molecule's properties) and an observed activity.
For this compound, a QSAR model could be developed to predict its potential as an acetylcholinesterase (AChE) inhibitor, a common mechanism of toxicity for organophosphates. The process involves:
Data Collection: Gathering experimental toxicity data for a set of structurally similar organophosphate compounds.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).
Model Building: Using statistical methods like multiple linear regression (MLR) to build an equation that relates a subset of the most relevant descriptors to the observed toxicity.
Validation: Testing the model's predictive power using an external set of compounds not used in the model's development.
The resulting QSAR model can provide mechanistic insights by revealing which molecular properties are most influential in determining toxicity. For example, a model might show that specific electrostatic properties around the phosphorus atom are critical for binding to the AChE enzyme.
Table 3: Examples of Molecular Descriptors for QSAR Modeling (Note: These are examples of descriptors that would be calculated for this compound in a hypothetical QSAR study.)
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A measure of molecular branching. |
| Geometric | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
| Quantum Chemical | Partial Charge on Phosphorus Atom | The calculated electrostatic charge on the central phosphorus atom. |
Computational Predictions of Environmental Fate Parameters
Computational models are extensively used to predict how a chemical will behave when released into the environment. Software suites like the US EPA's Estimation Programs Interface (EPI Suite™) use QSAR-like methods to estimate key environmental fate parameters based solely on the chemical structure.
For this compound, these programs can provide screening-level estimates for a variety of important properties. Predictions include the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition into soil/sediment or accumulate in organisms, and water solubility. Other models within the suite predict rates of key degradation processes, such as atmospheric oxidation, hydrolysis, and biodegradation, providing estimates of the chemical's persistence in different environmental compartments (air, water, soil). Multimedia fugacity models can then use these properties to predict the ultimate distribution of the chemical in the environment.
Table 4: Hypothetical Environmental Fate Predictions for this compound using EPI Suite™ (Note: The following data are illustrative examples of EPI Suite™ outputs and are not based on published experimental results.)
| Parameter | Predicted Value | Significance |
| Log Kow (Octanol-Water Partition Coefficient) | 3.85 | Indicates a moderate potential for bioaccumulation and sorption to soil/sediment. |
| Water Solubility | 85.2 mg/L | Moderately soluble in water. |
| Henry's Law Constant | 1.5 x 10⁻⁷ atm-m³/mol | Suggests the compound is not likely to volatilize significantly from water. |
| Biodegradation Probability (BIOWIN) | Low | Suggests slow degradation by microorganisms. |
| Atmospheric Oxidation Half-Life | 12.5 hours | Indicates relatively rapid degradation in the atmosphere. |
Future Research Directions and Emerging Areas for Dibutan 2 Yl Propyl Phosphate Studies
Integration of Dibutan-2-yl Propyl Phosphate (B84403) in Circular Economy Research and Sustainable Practices
Currently, there is no specific research available on the role of Dibutan-2-yl propyl phosphate within a circular economy framework. Future research in this area should focus on developing sustainable pathways for its synthesis, use, and end-of-life management. Key research questions would include its potential for synthesis from renewable feedstocks and its compatibility with recycling processes of materials in which it may be used as an additive. Investigating its biodegradability and the potential for enzymatic degradation could lead to the development of bioremediation strategies, contributing to more sustainable practices.
Exploration of this compound in Next-Generation Functional Materials
The potential applications of this compound in next-generation functional materials remain unexplored. As a member of the organophosphate ester family, it could theoretically be investigated for roles as a flame retardant, plasticizer, or lubricant. Future studies should aim to synthesize and characterize materials incorporating this compound to evaluate its influence on their physical and chemical properties. Research could focus on its effectiveness in enhancing fire resistance in polymers or its utility in creating novel electrolytes for battery technologies.
Advanced Remediation Technologies for this compound in Contaminated Environments
Given the persistence of some organophosphate esters in the environment, developing effective remediation technologies for this compound is a crucial area for future research. Studies should investigate various advanced oxidation processes, such as ozonation and photocatalysis, for their efficacy in degrading this specific compound in water and soil. Bioremediation approaches, using microorganisms or enzymes capable of breaking down organophosphate esters, also warrant investigation. Research into the degradation pathways and the identification of any potentially toxic byproducts will be essential for developing safe and effective environmental cleanup strategies.
Methodological Advancements in Analytical and Mechanistic Studies of this compound
The development of sensitive and selective analytical methods is a prerequisite for all environmental and material science studies of this compound. Future research should focus on advancing analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for its trace-level detection and quantification in complex matrices. Furthermore, mechanistic studies, employing computational modeling and advanced spectroscopic techniques, are needed to elucidate its fundamental chemical behaviors, including its degradation mechanisms and interactions with biological systems.
Potential Future Research Questions for this compound
| Research Area | Key Research Questions |
| Circular Economy & Sustainability | - Can this compound be synthesized from bio-based starting materials? - What are the biodegradation pathways of this compound in different environmental conditions? - How does the presence of this compound affect the recyclability of polymeric materials? |
| Next-Generation Functional Materials | - What are the flame-retardant properties of this compound when incorporated into common polymers? - Can this compound be used to modify the properties of electrolytes in energy storage devices? - What is the efficacy of this compound as a plasticizer in biodegradable plastics? |
| Advanced Remediation Technologies | - What is the efficiency of advanced oxidation processes in the degradation of this compound in wastewater? - Can specific microbial strains be isolated that are capable of metabolizing this compound? - What are the primary degradation products of this compound under various remediation conditions? |
| Lifecycle and Environmental Fate | - What are the primary routes of release of this compound into the environment? - What is the potential for long-range atmospheric transport of this compound? - Does this compound bioaccumulate in aquatic or terrestrial organisms? |
| Analytical & Mechanistic Studies | - What are the optimal extraction and analytical methods for detecting trace levels of this compound in environmental samples? - What are the reaction kinetics and mechanisms of the hydrolysis of this compound? - How does the molecular structure of this compound influence its interaction with biological macromolecules? |
Q & A
Q. How can Dibutan-2-yl propyl phosphate be unambiguously identified in a laboratory setting?
To confirm identity, use a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Cross-reference spectral data with published libraries or synthetic standards. For structural validation, compare experimental NMR peaks (e.g., δ ~1.3 ppm for butyl CH3 groups) with theoretical predictions from computational tools like ACD/Labs software . Ensure purity via gas chromatography (GC) with flame ionization detection .
Q. What safety protocols are critical when handling this compound in experimental workflows?
Follow PPE requirements : gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. For spills, collect material with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical attention for persistent symptoms .
Q. What synthetic routes are documented for this compound?
A general method involves esterification of propylphosphonic acid with butanol under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation or column chromatography. Optimize stoichiometry to minimize side products like monoesters .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for organophosphate compounds like this compound?
Address variability by standardizing dose metrics (e.g., molar concentrations vs. mass-based) and exposure models (in vitro vs. in vivo). For example, adjust for bioavailability differences using lipid-normalized assays or physiologically based pharmacokinetic (PBPK) modeling. Cross-validate findings with orthogonal methods like transcriptomics to identify confounding factors (e.g., oxidative stress pathways) .
Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., environmental samples)?
Use LC-MS/MS with electrospray ionization (ESI) for high sensitivity. For lipid-rich matrices, employ solid-phase extraction (SPE) with C18 cartridges to reduce interference. Validate recovery rates using isotopically labeled internal standards (e.g., D31-alkyl analogs). Limit of detection (LOD) can reach 0.1 ng/mL in dust/soil samples .
Q. How does this compound interact with lipid bilayers or synthetic membranes?
Study dipole-mediated interactions using Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Compare with control lipids like phosphatidylcholine (PC) to assess headgroup effects. For dynamic behavior, employ fluorescence anisotropy or neutron scattering to probe membrane fluidity changes .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
- Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE).
- Characterize intermediates with FTIR to ensure consistent phosphorylation.
- Use statistical process control (SPC) charts to monitor critical quality attributes (e.g., ester purity ≥95%) .
Methodological Considerations for Data Interpretation
- Reproducibility Challenges : Address solvent polarity effects on reactivity by reporting dielectric constants (ε) for all solvents used .
- Toxicology Data Normalization : Normalize cytotoxicity endpoints (e.g., IC50) to cellular protein content or mitochondrial activity (via MTT assays) to reduce inter-experimental variability .
- Environmental Fate Modeling : Use quantitative structure-activity relationship (QSAR) tools to predict hydrolysis rates and bioaccumulation potential based on logP values (~3.2 for this compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
